molecular formula C7H15N B12830694 Hept-3-en-1-amine

Hept-3-en-1-amine

Cat. No.: B12830694
M. Wt: 113.20 g/mol
InChI Key: UVFDZEUADUHSGG-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hept-3-en-1-amine: 1-hepten-3-amine , is an organic compound with the molecular formula C₇H₁₅N . It belongs to the class of amines and contains a seven-carbon chain with a terminal double bond. The compound’s systematic IUPAC name is This compound .

Preparation Methods

Synthetic Routes::

    Alkylation of Allylamine: Hept-3-en-1-amine can be synthesized by alkylation of allylamine (prop-2-en-1-amine) using an appropriate alkyl halide (e.g., 1-bromobutane). The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product.

Industrial Production Methods:: Industrial-scale production methods for this compound are not widely documented. laboratory-scale synthesis can be scaled up for commercial purposes.

Chemical Reactions Analysis

Reactions::

    Oxidation: Hept-3-en-1-amine can undergo oxidation reactions, leading to the formation of corresponding imines or amides.

    Reduction: Reduction of the double bond in this compound can yield heptan-3-amine.

    Substitution: Nucleophilic substitution reactions can occur at the amino group, resulting in various derivatives.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are commonly used.

    Reduction: Hydrogen gas (H₂) with a suitable catalyst (e.g., palladium on carbon) can reduce the double bond.

    Substitution: Alkyl halides or acyl chlorides are typical reagents for nucleophilic substitution.

Major Products:: The major products depend on the specific reaction conditions. Oxidation leads to imines or amides, while reduction yields heptan-3-amine.

Scientific Research Applications

Hept-3-en-1-amine finds applications in various fields:

    Chemistry: As a building block for organic synthesis.

    Biology: It may serve as a ligand in biochemical studies.

    Medicine: Research into potential pharmaceutical applications.

    Industry: Possible use in the synthesis of specialty chemicals.

Mechanism of Action

The exact mechanism of action for hept-3-en-1-amine remains an area of ongoing research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

Hept-3-en-1-amine is unique due to its seven-carbon chain and terminal double bond. Similar compounds include:

Remember that further research and exploration are essential to fully understand the compound’s properties and applications

Properties

Molecular Formula

C7H15N

Molecular Weight

113.20 g/mol

IUPAC Name

(E)-hept-3-en-1-amine

InChI

InChI=1S/C7H15N/c1-2-3-4-5-6-7-8/h4-5H,2-3,6-8H2,1H3/b5-4+

InChI Key

UVFDZEUADUHSGG-SNAWJCMRSA-N

Isomeric SMILES

CCC/C=C/CCN

Canonical SMILES

CCCC=CCCN

Origin of Product

United States

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